1-[6-(Chloromethyl)-4-fluoropyridin-2-YL]ethanone
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Overview
Description
1-[6-(Chloromethyl)-4-fluoropyridin-2-YL]ethanone is an organic compound with a unique structure that includes a chloromethyl group and a fluorine atom attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(Chloromethyl)-4-fluoropyridin-2-YL]ethanone typically involves the chloromethylation of aromatic compounds. One efficient method includes the use of zinc iodide as a catalyst in the presence of chlorosulfonic acid and dimethoxymethane in dichloromethane (CH2Cl2) at low temperatures (5-10°C) . This method provides good to excellent yields of the desired chloromethyl derivatives.
Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation processes but on a larger scale, with optimizations for cost-effectiveness and environmental safety. The use of environmentally friendly catalysts and solvents is crucial in industrial settings to minimize hazardous waste and ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions: 1-[6-(Chloromethyl)-4-fluoropyridin-2-YL]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions include various substituted pyridines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[6-(Chloromethyl)-4-fluoropyridin-2-YL]ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[6-(Chloromethyl)-4-fluoropyridin-2-YL]ethanone involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
- 1-(2-Chloro-5-methylpyridin-3-yl)ethanone
- 1-(6-Fluoropyridin-3-yl)ethanone
- 1-(3-Chloro-6-fluorobenzo[b]thiophen-2-yl)ethanone
Uniqueness: 1-[6-(Chloromethyl)-4-fluoropyridin-2-YL]ethanone is unique due to the presence of both a chloromethyl and a fluorine group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a versatile compound for various applications .
Properties
Molecular Formula |
C8H7ClFNO |
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Molecular Weight |
187.60 g/mol |
IUPAC Name |
1-[6-(chloromethyl)-4-fluoropyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H7ClFNO/c1-5(12)8-3-6(10)2-7(4-9)11-8/h2-3H,4H2,1H3 |
InChI Key |
LIBNYXUPYZANOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=N1)CCl)F |
Origin of Product |
United States |
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